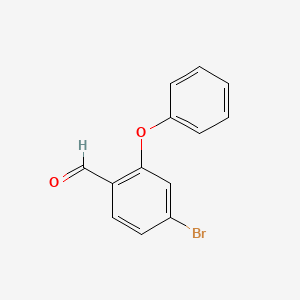

4-Bromo-2-phenoxybenzaldehyde

Vue d'ensemble

Description

4-Bromo-2-phenoxybenzaldehyde is a chemical compound with the molecular formula C13H9BrO2 . It has a molecular weight of 277.12 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9BrO2/c14-11-7-6-10 (9-15)13 (8-11)16-12-4-2-1-3-5-12/h1-9H . This code provides a specific textual identifier for the compound’s molecular structure.

Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available literature.

Applications De Recherche Scientifique

Antioxidant and Radical Scavenging Activity

4-Bromo-2-phenoxybenzaldehyde has shown potential in antioxidant and radical scavenging activities. Bromophenols, including this compound derivatives, isolated from marine red algae have demonstrated DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, highlighting their antioxidant potential (Li et al., 2008).

Synthesis and Characterization in Chemical Compounds

This compound plays a role in the synthesis and characterization of various chemical compounds. For instance, it has been used in the creation of fluorinated benzothiazepines and pyrazolines, with its structure being established based on spectral data (Jagadhani et al., 2015). Additionally, its synthesis through green chemistry methods, such as the mechanochemical green grinding method, demonstrates its applicability in environmentally friendly chemical processes (Zulfiqar et al., 2020).

Applications in Organic Synthesis

This compound is significant in organic synthesis, particularly under palladium-catalyzed cross-coupling conditions. It has been used in the construction of compounds with potential biological and medicinal applications (Ghosh & Ray, 2017).

Role in Polybrominated Diphenyl Ether Studies

The compound has been utilized in the study of polybrominated diphenyl ethers (PBDEs), frequently used as flame retardants. It has been instrumental in synthesizing hydroxylated and methoxylated PBDEs for analytical and toxicological studies (Marsh et al., 2003).

Analytical Chemistry Applications

This compound is important in analytical chemistry, demonstrated by its use in gas chromatography for the separation and determination of related compounds (Shi Jie, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-2-phenoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLULRYIBJHDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)

![N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2427963.png)

![N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2427973.png)

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2427981.png)